
3-(2-Methylphenyl)cyclopentanone
Vue d'ensemble
Description
3-(2-Methylphenyl)cyclopentanone is an organic compound . It is a member of the cyclopentanone family, which are cyclic ketones . The molecular formula of this compound is C12H14O .
Molecular Structure Analysis
The molecular structure of 3-(2-Methylphenyl)cyclopentanone consists of a five-membered cyclopentanone ring with a 2-methylphenyl group attached . The molecular weight of this compound is 174.24 g/mol .Chemical Reactions Analysis
The chemical reactions of cyclopentanone derivatives have been studied extensively. For instance, the low-temperature oxidation of cyclopentanone has been investigated, revealing that the dominant product channel in the reaction of cyclopentanone radicals with O2 is HO2 elimination, yielding 2-cyclopentenone .Physical And Chemical Properties Analysis
Cyclopentanone is a stable compound but can form explosive peroxides when exposed to air for a prolonged period. The substance is flammable, with a flash point of 29 degrees Celsius. It also has a boiling point of 130.7 degrees Celsius and a melting point of -51 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Alicyclic Ketones
3-(2-Methylphenyl)cyclopentanone: is a valuable compound in the synthesis of alicyclic ketones, which are crucial intermediates in the production of various fine chemicals. Alicyclic ketones serve as precursors to fragrances, pharmaceuticals, and agrochemicals .
Catalytic Transformation in Biomass Conversion
This compound plays a significant role in the catalytic transformation of biomass-based furan compounds for the synthesis of organic chemicals. It’s involved in the hydrogenation rearrangement of furfural and HMF in the aqueous phase of metal–hydrogen catalysis, leading to the production of high-value cyclopentanone derivatives .
Green Chemistry Applications
In the context of green chemistry, 3-(2-Methylphenyl)cyclopentanone can be used in aldol reactions, which are essential for constructing new carbon-carbon bonds. These reactions have applications in chemical synthesis and biochemical domains, and the use of this compound can help in developing more environmentally friendly catalytic methods .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-methylphenyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-4-2-3-5-12(9)10-6-7-11(13)8-10/h2-5,10H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCHHGSLVCJENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



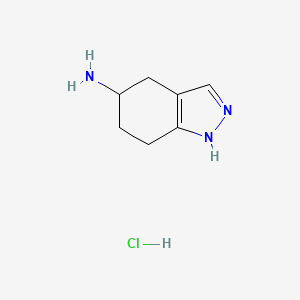
![2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1395343.png)

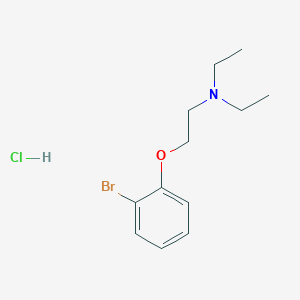
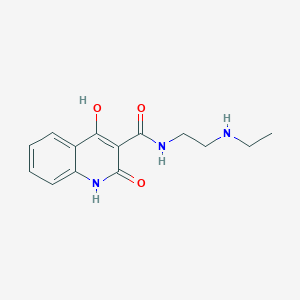
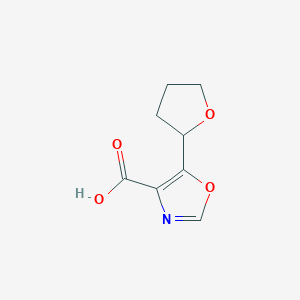
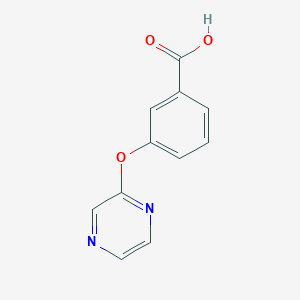
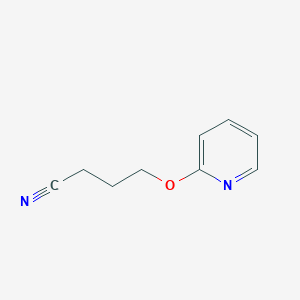
![1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1395359.png)
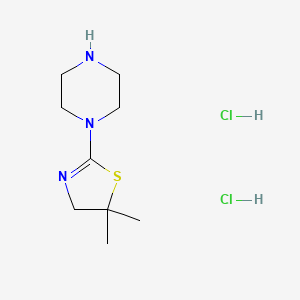
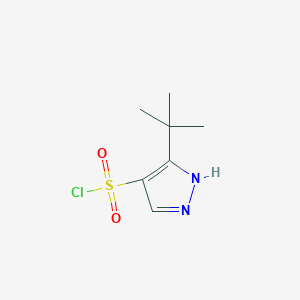
![Imidazo[1,2-a]pyridin-5-amine hydrochloride](/img/structure/B1395362.png)
![Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B1395363.png)
![6-hydroxy-4-oxo-N-(1-phenylethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1395364.png)